cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]
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Overview
Description
Cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] is a cyclic peptide, a class of compounds known for their structural rigidity and biological activity Cyclic peptides are characterized by a circular sequence of amino acids, which confer unique properties such as enhanced stability and resistance to enzymatic degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the linear peptide chain is assembled, cyclization is achieved through the formation of a peptide bond between the terminal amino acids .
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine, to form sulfoxides or sulfones.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reagents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents, such as iodoacetamide.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
Cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological membranes and proteins.
Medicine: Explored as a therapeutic agent for its stability and bioactivity, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of novel biomaterials and drug delivery systems
Mechanism of Action
The mechanism of action of cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with extracellular domains .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-): Known for its cytotoxic effects against melanoma cells.
Cyclo(Pro-homoPro-β3-homoPhe-Phe-): Exhibits cytostatic effects and is studied for its anticancer properties.
Uniqueness
Cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr] stands out due to its unique amino acid composition and structural features, which confer distinct biological activities. Its specific sequence and modifications, such as the presence of hexyl and methyl groups, enhance its stability and bioactivity compared to other cyclic peptides .
Properties
Molecular Formula |
C32H57N5O9 |
---|---|
Molecular Weight |
655.8 g/mol |
IUPAC Name |
(6S,9S,12S,15S,18R,19R)-12-[(2R)-butan-2-yl]-19-hexyl-6-[(1S)-1-hydroxyethyl]-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C32H57N5O9/c1-9-11-12-13-14-24-20(6)32(45)37(8)23(15-18(3)4)29(42)35-26(19(5)10-2)31(44)34-22(17-38)28(41)36-27(21(7)39)30(43)33-16-25(40)46-24/h18-24,26-27,38-39H,9-17H2,1-8H3,(H,33,43)(H,34,44)(H,35,42)(H,36,41)/t19-,20-,21+,22+,23+,24-,26+,27+/m1/s1 |
InChI Key |
VFGBXFZXJAWPOE-PEOIOWGVSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)O1)[C@H](C)O)CO)[C@H](C)CC)CC(C)C)C)C |
Canonical SMILES |
CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C |
Origin of Product |
United States |
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